molecular formula C13H11IN2O3S B8659698 benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

Cat. No.: B8659698
M. Wt: 402.21 g/mol
InChI Key: NMSSIVVNMBREJK-UHFFFAOYSA-N
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Description

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group, an aminocarbonyl group, an iodine atom, and a thienyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 3-(aminocarbonyl)-5-iodo-2-thiophene. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The iodine atom in the thienyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate interactions and the disruption of catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the thienyl and iodine groups.

    3-Iodo-Benzyl Alcohol: Contains the iodine and benzyl groups but lacks the carbamate and thienyl components.

    N-Benzylthiourea: Contains the benzyl and thiourea groups but lacks the iodine and thienyl components.

Uniqueness

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate is unique due to the presence of both the iodine atom and the thienyl ring, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C13H11IN2O3S

Molecular Weight

402.21 g/mol

IUPAC Name

benzyl N-(3-carbamoyl-5-iodothiophen-2-yl)carbamate

InChI

InChI=1S/C13H11IN2O3S/c14-10-6-9(11(15)17)12(20-10)16-13(18)19-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,15,17)(H,16,18)

InChI Key

NMSSIVVNMBREJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(S2)I)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl[3-(aminocarbonyl)-2-thienyl]carbamate (4.39 g, 15.88 mmol) in dichloromethane (440 mL) was added N-iodosuccinimide (3.57 g, 15.88 mmol). An additional amount of N-iodosuccinimide (1.07 g) was added in 3 portions over the next 60 min to drive the reaction to completion. The dark reaction mixture was diluted with ethyl acetate (700 mL), hexanes (100 mL), aqueous sodium thiosulfate (1 M, 150 mL), and aqueous sodium hydroxide (1 M, 300 mL). The layers were separated, and the organic layer was washed with saturated aqueous sodium bicarbonate (100 mL) and brine (150 mL), dried over sodium sulfate, filtered, and concentrated to afford the title compound as a solid.
Quantity
4.39 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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